molecular formula C12H13N3O2 B15261101 1-Benzyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

1-Benzyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B15261101
M. Wt: 231.25 g/mol
InChI Key: BGCXIPCBUJVHKU-UHFFFAOYSA-N
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Description

1-Benzyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-Benzyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl azide and propargyl alcohol.

    Cycloaddition Reaction: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is employed to form the triazole ring. This reaction is carried out under mild conditions, often at room temperature, using copper sulfate and sodium ascorbate as catalysts.

    Methoxymethylation: The resulting triazole is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formylation: Finally, the compound is formylated using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Chemical Reactions Analysis

1-Benzyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include mild temperatures, organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Scientific Research Applications

1-Benzyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde is not well-defined, but it is believed to interact with various molecular targets through its functional groups. The triazole ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. The aldehyde group can form covalent bonds with nucleophiles, while the methoxymethyl group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

1-Benzyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

    1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the methoxymethyl group, which may affect its solubility and reactivity.

    1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde: Contains a methyl group instead of a methoxymethyl group, potentially altering its chemical properties and biological activity.

    1-Benzyl-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carbaldehyde: Features a hydroxymethyl group, which can participate in different types of chemical reactions compared to the methoxymethyl group.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-benzyl-5-(methoxymethyl)triazole-4-carbaldehyde

InChI

InChI=1S/C12H13N3O2/c1-17-9-12-11(8-16)13-14-15(12)7-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3

InChI Key

BGCXIPCBUJVHKU-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N=NN1CC2=CC=CC=C2)C=O

Origin of Product

United States

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